molecular formula C9H17NO3 B12547606 Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)- CAS No. 842120-48-3

Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-

Cat. No.: B12547606
CAS No.: 842120-48-3
M. Wt: 187.24 g/mol
InChI Key: TUIOFNLJHWRLLU-CWKFCGSDSA-N
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Description

Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane ring system with hydroxyl, amino, and methoxy functional groups, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)- typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by functional group modifications. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include ketones, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Amino alcohols: Compounds with both amino and hydroxyl groups.

    Methoxy-substituted compounds: Molecules with methoxy groups attached to different carbon frameworks.

Uniqueness

Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

842120-48-3

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-amino-7,7-dimethoxybicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C9H17NO3/c1-12-9(13-2)5-3-4-6(9)8(11)7(5)10/h5-8,11H,3-4,10H2,1-2H3/t5-,6+,7-,8+/m1/s1

InChI Key

TUIOFNLJHWRLLU-CWKFCGSDSA-N

Isomeric SMILES

COC1([C@@H]2CC[C@H]1[C@@H]([C@@H]2N)O)OC

Canonical SMILES

COC1(C2CCC1C(C2N)O)OC

Origin of Product

United States

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